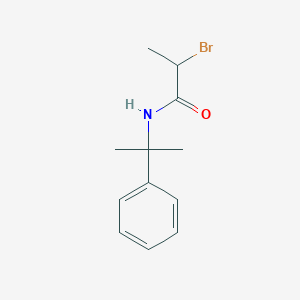
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is an organic compound characterized by the presence of a cyclopentene ring substituted with a hydroxyl group and a t-butyldimethylsilyloxy group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol typically involves the protection of hydroxyl groups using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds via the formation of a silyl ether, which is stable under a variety of conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The t-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions include cyclopentane derivatives, ketones, aldehydes, and various substituted cyclopentene compounds.
科学的研究の応用
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a protective group in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol involves its reactivity as a silyl ether. The t-butyldimethylsilyloxy group provides steric protection to the hydroxyl group, making it less reactive under certain conditions. This allows for selective reactions at other sites in the molecule. The compound can undergo nucleophilic attack, leading to the formation of pentavalent silicon intermediates, which are key to its reactivity .
類似化合物との比較
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for the protection of hydroxyl groups.
tert-Butyldimethylsilyloxy benzaldehyde: Similar in structure but with an aldehyde functional group.
tert-Butyldimethylsilyloxy acetaldehyde: Another related compound with an acetaldehyde group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is unique due to its cyclopentene ring structure combined with the t-butyldimethylsilyloxy group. This combination provides distinct reactivity and stability, making it valuable in synthetic organic chemistry.
特性
分子式 |
C11H22O2Si |
|---|---|
分子量 |
214.38 g/mol |
IUPAC名 |
4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3 |
InChIキー |
VRSPJPYUHXNQHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9-(Naphthalen-2-yloxy)-3-aza-spiro[5.5]undecane](/img/structure/B8710685.png)


![1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8710696.png)


